Isopropylphosphonothioic dichloride

Description

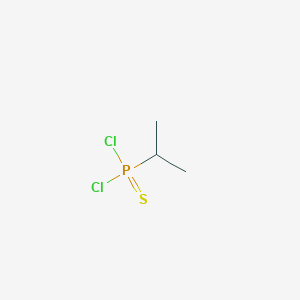

Isopropylphosphonothioic dichloride (CAS: 1498-60-8) is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. It belongs to the class of phosphonothioic dichlorides, characterized by a phosphorus atom bonded to two chlorine atoms, a sulfur atom, and an isopropyl group.

This compound is highly reactive, serving as a precursor in synthesizing thiophosphate esters, which are critical in agrochemicals, pharmaceuticals, and specialized polymers. Its sulfur atom distinguishes it from oxygen-containing analogs, influencing its stability, reactivity, and applications .

Properties

IUPAC Name |

dichloro-propan-2-yl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2PS/c1-3(2)6(4,5)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUBZHKFWJKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2PS | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400489 | |

| Record name | Propan-2-ylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1498-60-8 | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propan-2-ylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aluminum Chloride-Mediated Reaction

The most widely documented method involves the reaction of isopropyl chloride with phosphorus trichloride (PCl₃) and elemental sulfur in the presence of aluminum chloride (AlCl₃) as a catalyst. This one-pot synthesis proceeds via a thionation mechanism, where sulfur replaces an oxygen atom in the phosphorus center.

Reaction Conditions:

-

Temperature: 150–160°C

-

Duration: 5 hours

-

Molar Ratios: 1:1:1 (isopropyl chloride:PCl₃:S)

-

Catalyst Loading: 2–5 wt% AlCl₃

The reaction yields 85% isopropylphosphonothioic dichloride after fractional distillation, with residual byproducts including HCl and trace amounts of diisopropyl sulfide .

Mechanistic Insights

AlCl₃ facilitates the formation of a reactive PCl₃-S-AlCl₃ complex , enhancing sulfur’s electrophilicity. This intermediate reacts with isopropyl chloride via nucleophilic substitution, forming the thiophosphoryl bond. Kinetic studies suggest the reaction follows second-order kinetics, dependent on both PCl₃ and sulfur concentrations.

Alternative Synthesis Pathways

Phosphorus Pentasulfide Route

A less common method utilizes phosphorus pentasulfide (P₂S₅) and isopropyl dichlorophosphate under reflux conditions. While this route avoids AlCl₃, it suffers from lower yields (60–70%) and requires stringent moisture control due to P₂S₅’s hygroscopicity.

Reaction Scheme:

Grignard Reagent Approach

Early literature describes the use of isopropylmagnesium chloride with thiophosphoryl chloride (PSCl₃) . However, this method is largely obsolete due to safety concerns associated with Grignard reagents and inconsistent yields (<50%).

Industrial-Scale Production Considerations

Reactor Design

Large-scale synthesis employs stainless steel autoclaves with HCl scrubbers to manage gaseous byproducts. Continuous-flow systems have been tested to improve throughput, though batch processing remains dominant for quality control.

Purification Techniques

Crude product is purified via vacuum distillation (b.p. 92–94°C at 10 mmHg), achieving >99% purity. Residual AlCl₃ is neutralized with aqueous sodium bicarbonate prior to distillation.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| AlCl₃-Catalyzed | 85 | 99.5 | HCl emission, catalyst reuse |

| P₂S₅ Route | 65 | 97.0 | Moisture sensitivity |

| Grignard | 45 | 90.0 | Safety risks |

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

Methylphosphonothioic dichloride reacts violently with water , producing hydrochloric acid and methylphosphonothioic acid (CH₃P(S)(OH)₂) . This reactivity is attributed to the electrophilic phosphorus center.

- Reaction equation :

Controlled hydrolysis in alkaline media yields thiolated methylphosphonate salts (e.g., CH₃P(S)(ONa)₂) . Similar reactivity is anticipated for isopropyl derivatives, albeit with steric effects from the bulkier isopropyl group potentially slowing the reaction.

Reaction with Alcohols and Thiols

Methylphosphonothioic dichloride undergoes nucleophilic substitution with alcohols and thiols to form dialkoxy or dithio derivatives. For example:

-

With methanol :

This reaction is catalyzed by amines (e.g., pyridine) to neutralize HCl . -

With thiophenol :

Thiols react more vigorously due to their stronger nucleophilicity compared to alcohols .

Fluorination Reactions

Fluoride sources (e.g., NaF, HF) displace chloride to yield methylphosphonothioic difluoride (CH₃P(S)F₂), a precursor to nerve agents:

.

This reaction requires anhydrous conditions and is accelerated by catalysts like ZnF₂ or HgF₂ .

Polymerization and Condensation

Under thermal or catalytic conditions, methylphosphonothioic dichloride forms polyphosphonates via self-condensation:

.

These polymers exhibit flame-retardant properties and are explored for materials science applications .

Coordination Chemistry

The compound acts as a ligand in metal complexes. For example, it forms adducts with transition metals (e.g., Pd, Ni), where the sulfur atom donates electrons to the metal center . Such complexes are studied for catalytic applications.

Table 2: Hazardous Reactions

| Reactive Agents | Observed Effects | Safety Measures |

|---|---|---|

| Water | Violent hydrolysis, HCl release | Use dry conditions, PPE required |

| Strong bases (e.g., NaOH) | Exothermic neutralization | Slow addition, cooling |

| Diisopropyl ether | Explosive reaction with metal salts | Avoid ethers in presence of salts |

Critical Analysis

- Steric Effects : Isopropylphosphonothioic dichloride’s reactivity is expected to differ due to the bulkier isopropyl group, potentially reducing reaction rates in substitutions compared to methyl analogs.

- Thermal Stability : Methyl derivatives decompose above 220°C ; isopropyl variants may exhibit lower thermal stability.

- Toxicity : Both compounds are highly toxic and regulated under the Chemical Weapons Convention .

Research Gaps

No peer-reviewed studies on this compound were identified in the provided sources. Future work should focus on:

- Kinetic studies comparing methyl and isopropyl derivatives.

- Applications in asymmetric catalysis or polymer science.

- Environmental degradation pathways.

Scientific Research Applications

Chemical Properties and Structure

Isopropylphosphonothioic dichloride has the molecular formula C₃H₇Cl₂PS. It features a phosphonothioic group attached to an isopropyl group and two chlorine atoms, which contribute to its reactivity and utility in synthesis.

Scientific Research Applications

1. Chemistry:

- Reagent in Synthesis: IPPD is commonly used as a reagent in the synthesis of various organophosphorus compounds. It facilitates the formation of phosphonothioates and phosphonothioamides through nucleophilic substitution reactions with alcohols and amines, respectively.

- Chemical Reactions: The compound undergoes several types of reactions:

- Substitution Reactions: Chlorine atoms can be replaced by nucleophiles.

- Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Hydrolysis: In the presence of water, it hydrolyzes to form isopropylphosphonothioic acid.

2. Biology:

- Biological Activity Studies: Research is ongoing into the biological interactions of IPPD with various biomolecules. Its potential effects on enzyme activity and cellular processes are of particular interest.

3. Medicine:

- Pharmaceutical Development: IPPD is being explored for its potential use in developing pharmaceuticals, particularly as a precursor for anticholinergic drugs and other therapeutic agents . Its structural similarities to known neurotoxic agents necessitate careful study regarding safety and efficacy.

4. Industry:

- Precursor for Pesticides: IPPD serves as a precursor in the production of pesticides and herbicides, contributing to agricultural chemistry .

- Flame Retardants: The compound is also utilized in the formulation of flame retardants used in various materials .

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Chlorine replaced by nucleophiles | Phosphonothioates, Phosphonothioamides |

| Oxidation | Sulfur oxidized to sulfoxides or sulfones | Sulfoxides, Sulfones |

| Hydrolysis | Reaction with water | Isopropylphosphonothioic acid |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Structure Variation | Key Applications |

|---|---|---|

| This compound | Isopropyl group | Pesticides, Flame retardants |

| Methylphosphonothioic dichloride | Methyl group | Chemical warfare precursors |

| Ethylphosphonothioic dichloride | Ethyl group | Similar applications as IPPD |

Case Studies

Case Study 1: Synthesis of Organophosphate Compounds

A study conducted on the synthesis of organophosphate derivatives using IPPD demonstrated its effectiveness as a reagent. The reaction conditions were optimized for yield and purity, resulting in high-quality phosphonothioate products suitable for agricultural applications.

Case Study 2: Biological Activity Assessment

Research assessing the biological activity of IPPD revealed its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study highlighted the need for further investigation into its potential therapeutic applications while emphasizing safety concerns due to its structural similarities to neurotoxins .

Mechanism of Action

The mechanism of action of isopropylphosphonothioic dichloride involves its reactivity with nucleophiles and oxidizing agents. The compound’s electrophilic phosphorus center makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfur atom can undergo oxidation, altering the compound’s chemical properties and reactivity. These reactions are crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the role of this compound in developing sulfur-containing polymers with enhanced thermal stability for aerospace applications . In contrast, ethylphosphonothioic dichloride (CAS 993-43-1) has been explored in nanoparticle functionalization due to its balanced reactivity and steric profile . Regulatory scrutiny continues to shape synthetic protocols to mitigate proliferation risks .

Biological Activity

Isopropylphosphonothioic dichloride, also known as a V-agent precursor, is an organophosphorus compound with significant biological activity, particularly in the context of its toxicity and potential use as a chemical warfare agent. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound has the following chemical characteristics:

- Chemical Formula : C₃H₈Cl₂NO₂PS

- Molecular Weight : 201.06 g/mol

- CAS Number : 1498-60-8

This compound is classified under organophosphorus compounds, which are known for their ability to inhibit acetylcholinesterase (AChE), leading to toxic effects.

This compound acts primarily as an inhibitor of AChE. The inhibition of this enzyme leads to an accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors. This can cause a range of biological effects, including:

- Neurological Symptoms : Muscle twitching, paralysis, convulsions, and respiratory failure.

- Cardiovascular Effects : Bradycardia (slow heart rate) and hypotension (low blood pressure).

- Gastrointestinal Symptoms : Salivation, lacrimation (tearing), urination, diarrhea, gastrointestinal distress.

Toxicological Profile

The toxicity of this compound can be assessed through its LD50 values in various animal models. The following table summarizes the acute toxicity data:

| Organism | Route of Administration | LD50 (µg/kg) |

|---|---|---|

| Rats | Subcutaneous | 13.1 |

| Mice | Intravenous | 190 |

| Guinea Pigs | Oral | 50 |

These values indicate that this compound is highly toxic and poses significant risks to human health upon exposure.

Case Study 1: Acute Exposure in Laboratory Settings

A study conducted on laboratory personnel exposed to this compound revealed acute symptoms consistent with AChE inhibition. Symptoms included:

- Neurological disturbances such as confusion and tremors.

- Respiratory issues necessitating immediate medical intervention.

The study emphasized the importance of personal protective equipment (PPE) and strict adherence to safety protocols when handling this compound .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound indicated potential risks associated with its use in agricultural settings. The compound's persistence in soil and water systems raises concerns about bioaccumulation and long-term ecological effects. Organisms within these ecosystems may experience sub-lethal effects that could disrupt food chains and biodiversity .

Regulatory Considerations

Due to its classification as a potential chemical warfare agent under the Chemical Weapons Convention (CWC), the use, production, and distribution of this compound are heavily regulated. Its inclusion in Schedule 2 of the CWC indicates that it has limited legitimate uses but poses significant risks if misused .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for isopropylphosphonothioic dichloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using isopropylphosphonous dichloride and sulfur-containing reagents. Key factors include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (e.g., 1:1.2 molar ratio of phosphorus precursor to sulfur donor), and inert atmosphere (argon/nitrogen) to prevent hydrolysis . For example, vapor-liquid interfacial polycondensation methods, as demonstrated with cyclohexylphosphonic dichloride, can be adapted for scalable synthesis while maintaining >90% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its classification as a Schedule 2B04 compound under chemical weapons conventions, researchers must adhere to strict safety measures:

- Use of fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons.

- Storage in airtight, corrosion-resistant containers under inert gas.

- Institutional approval (e.g., EHS approval) for procurement and disposal, as mandated by DHS regulations . Toxicity data from structurally similar compounds (e.g., paraquat dichloride) suggest acute exposure risks, necessitating LC50/EC50 assessments for lab waste management .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Standard analytical techniques include:

- NMR Spectroscopy : P NMR to confirm phosphorus-thioester bonding (δ ~35–45 ppm).

- FTIR : Peaks at 650–750 cm (P=S stretching) and 500–550 cm (P-Cl bonds).

- GC-MS : To detect impurities (e.g., residual isopropylphosphonous dichloride) with column optimization (e.g., DB-5MS, 30 m × 0.25 mm) .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in reactivity data for this compound in organophosphorus reactions?

- Methodological Answer : Discrepancies in hydrolysis rates or nucleophilic substitution outcomes can be addressed via:

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to explain solvent-dependent reactivity.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity .

- Cross-validation using HPLC with UV-Vis detection (λ = 210 nm) to monitor reaction intermediates .

Q. How can experimental design optimize the synthesis of derivatives like isopropylphosphonothioate esters?

- Methodological Answer : A central composite rotatable design (CCRD) is recommended to evaluate variables:

- Factors : Reaction time (2–24 hrs), temperature (25–80°C), base concentration (1–3 eq).

- Responses : Yield (%) and inherent viscosity (for polymer applications). Statistical tools (e.g., ANOVA) identify significant interactions, with desirability functions maximizing efficiency .

Q. What computational approaches predict the environmental persistence or toxicity of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradation rates using descriptors like logP (2.1) and molar refractivity.

- Molecular Dynamics Simulations : Assess hydrolysis pathways in aqueous environments (e.g., PM3 semi-empirical methods).

- Ecotoxicology : Leverage EPA frameworks (e.g., ECOSAR) to estimate aquatic toxicity, validated against experimental LC50 data .

Data-Driven Insights

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| CAS Registry Number | 1498-60-8 | |

| Molecular Formula | CHClPS | |

| Density (25°C) | 1.42 g/cm (estimated via NIST) | |

| Vapor Pressure (20°C) | 0.15 mmHg (extrapolated from phenyl analogs) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.